(2R,3S)-epoxiconazole
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Overview
Description
(2R,3S)-epoxiconazole is the (2R,3S)-stereoisomer of 1-{[3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl}-1H-1,2,4-triazole. It is an enantiomer of a (2S,3R)-epoxiconazole.
Scientific Research Applications
Enantioselective Behaviors in Agriculture
(2R,3S)-Epoxiconazole, a variant of cis-epoxiconazole, exhibits enantioselective behaviors in agricultural settings. In a study, its enantioselective degradation was examined in various vegetables (cabbage, pakchoi, pepper) and soil-earthworm systems. This research is significant for understanding the environmental impact and risks associated with this compound in agricultural practices (Qi et al., 2019).
Ecological Impact Studies
Various studies have investigated the ecological impact of epoxiconazole, including its effects on avian reproduction and fertility, as demonstrated in studies with the Japanese quail (Grote et al., 2008), and its profound alterations on rat brain and properties of neural stem cells (Hamdi et al., 2021).
Toxicological Assessments
Toxicological assessments have been a significant area of research, examining the cytotoxic and genotoxic effects of epoxiconazole on various cell types, including glioma cells (Hamdi et al., 2019), and its endocrine-disrupting activities in vivo (Taxvig et al., 2007).
Bioaccumulation and Environmental Impact
Research on bioaccumulation and the environmental impact of epoxiconazole, such as its behavior in freshwater ecosystems and impact on zebrafish, has been conducted to understand its ecological footprint (Wang et al., 2017).
Comparative Toxicological Studies
Comparative studies involving different species, like guinea pigs and rats, have been used to assess the developmental toxicity of epoxiconazole and its relevance to humans (Schneider et al., 2013).
Properties
Molecular Formula |
C17H13ClFN3O |
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Molecular Weight |
329.8 g/mol |
IUPAC Name |
1-[[(2R,3S)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C17H13ClFN3O/c18-15-4-2-1-3-14(15)16-17(23-16,9-22-11-20-10-21-22)12-5-7-13(19)8-6-12/h1-8,10-11,16H,9H2/t16-,17-/m0/s1 |
InChI Key |
ZMYFCFLJBGAQRS-IRXDYDNUSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@H]2[C@](O2)(CN3C=NC=N3)C4=CC=C(C=C4)F)Cl |
SMILES |
C1=CC=C(C(=C1)C2C(O2)(CN3C=NC=N3)C4=CC=C(C=C4)F)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(O2)(CN3C=NC=N3)C4=CC=C(C=C4)F)Cl |
Pictograms |
Health Hazard; Environmental Hazard |
Synonyms |
(2RS,35R) 1-(3-(2-chlorophenyl)-2,3-epoxy-2-(4-fluorophenyl)propyl)-1H-1,2,4-triazole epoxiconazol epoxiconazole epoxyconazole |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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